Hexanedioyl dichloride, diethyl-
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Overview
Description
Hexanedioyl dichloride, diethyl- is an organic compound with the molecular formula C10H16Cl2O2. It is also known by other names such as 3,4-diethylhexanedioyl dichloride. This compound is a derivative of adipic acid, where the carboxylic acid groups are replaced by chlorides. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .
Preparation Methods
Hexanedioyl dichloride, diethyl- can be synthesized from adipic acid through a chlorination process. The typical synthetic route involves the reaction of adipic acid with thionyl chloride at elevated temperatures (90-95°C). The reaction produces hexanedioyl dichloride, which can then be purified by distillation under reduced pressure to remove any remaining thionyl chloride .
Chemical Reactions Analysis
Hexanedioyl dichloride, diethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form adipic acid and hydrochloric acid.
Polymerization: It can react with diamines to form polyamides, such as nylon 6,6.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed from these reactions are amides, esters, and polyamides.
Scientific Research Applications
Hexanedioyl dichloride, diethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polyamides and other polymers.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical research.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexanedioyl dichloride, diethyl- involves its reactivity with nucleophiles. The compound’s chloride groups are highly reactive and can be easily displaced by nucleophiles, leading to the formation of various products such as amides, esters, and polyamides. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Hexanedioyl dichloride, diethyl- can be compared with other similar compounds such as:
Adipic acid: The parent compound from which hexanedioyl dichloride is derived.
Hexanedioyl dichloride: The non-diethyl derivative of hexanedioyl dichloride, which has similar reactivity and applications.
Hexanedinitrile: Another derivative of adipic acid, used in the synthesis of polyamides and other polymers.
Hexanedioyl dichloride, diethyl- is unique due to the presence of ethyl groups, which can influence its reactivity and the properties of the products formed from its reactions.
Properties
CAS No. |
68171-35-7 |
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Molecular Formula |
C10H16Cl2O2 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
3,4-diethylhexanedioyl dichloride |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-7(5-9(11)13)8(4-2)6-10(12)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
PGDRDXPCUAMNCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)Cl)C(CC)CC(=O)Cl |
Origin of Product |
United States |
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